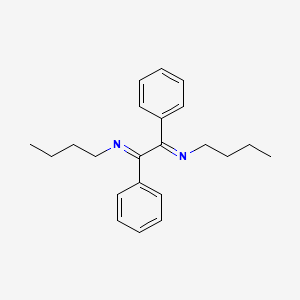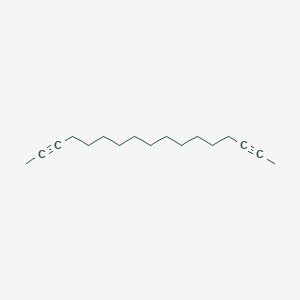
2,15-Heptadecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,15-Heptadecadiyne is a chemical compound with the molecular formula C17H26. It is characterized by the presence of two triple bonds located at the 2nd and 15th positions of the heptadecane chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,15-Heptadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction can be represented as follows:
2R−C≡C−HCu(I),O2R−C≡C−C≡C−R
In this reaction, the terminal alkynes are coupled to form a diacetylene compound.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and efficient methods, such as catalytic processes that utilize palladium or nickel catalysts. These methods often provide higher yields and are more suitable for large-scale production.
化学反応の分析
Types of Reactions: 2,15-Heptadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Organolithium reagents or Grignard reagents (RMgX) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
科学的研究の応用
2,15-Heptadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving alkynes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2,15-Heptadecadiyne involves its ability to interact with various molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
類似化合物との比較
1,8-Heptadecadiyne: Another diacetylene compound with triple bonds at the 1st and 8th positions.
2,4-Hexadiyne: A shorter diacetylene with triple bonds at the 2nd and 4th positions.
1,3-Butadiyne: The simplest diacetylene with triple bonds at the 1st and 3rd positions.
Uniqueness: 2,15-Heptadecadiyne is unique due to the positioning of its triple bonds, which imparts distinct chemical reactivity and properties. Its longer carbon chain also provides different physical properties compared to shorter diacetylenes.
特性
CAS番号 |
651326-33-9 |
|---|---|
分子式 |
C17H28 |
分子量 |
232.4 g/mol |
IUPAC名 |
heptadeca-2,15-diyne |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h7-17H2,1-2H3 |
InChIキー |
LDBKHRMYGMYUFZ-UHFFFAOYSA-N |
正規SMILES |
CC#CCCCCCCCCCCCC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


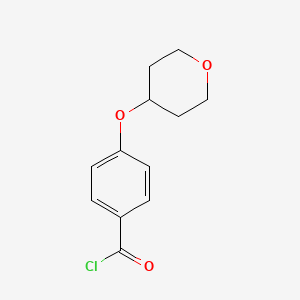

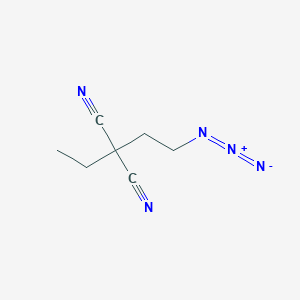
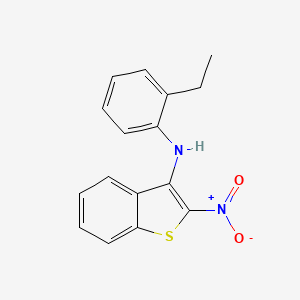
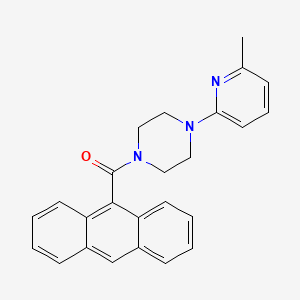
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
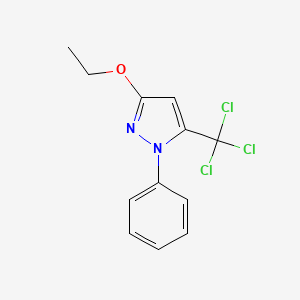
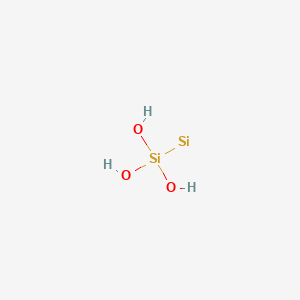
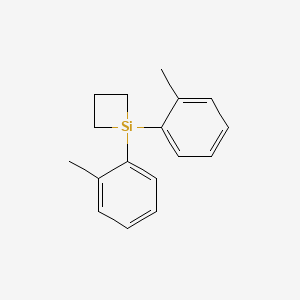
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
